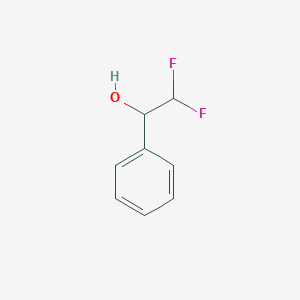

2,2-Difluoro-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1-phenylethanol is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 .

Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-phenylethanol is 1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

Fluorination Studies

Research has explored the reaction of substituted (difluoroiodo)arenes with various compounds, leading to the formation of rearranged gem-difluoro compounds, including those involving 2,2-Difluoro-1-phenylethanol structures. This study demonstrates the potential of 2,2-Difluoro-1-phenylethanol in the field of fluorination and its relevance in creating complex fluorinated organic compounds (Gregorčič & Zupan, 1977).

Biotechnological Production

2,2-Difluoro-1-phenylethanol is closely related to 2-phenylethanol, an important aromatic alcohol with applications in cosmetics, perfumes, and food industries. Studies have focused on the biotechnological production of 2-phenylethanol, highlighting the environmental friendliness of microbial transformation processes and their potential in creating natural flavors and fragrances (Hua & Xu, 2011).

Chemical Synthesis and Polymerization

Research on the complexation of trifluoromethanesulphonates by their conjugate acid has implications for the synthesis of 2,2-Difluoro-1-phenylethanol. This study provides insights into the chemical shifts and formation constants of various acid-salt mixtures, which are crucial for understanding the chemical properties and potential applications of 2,2-Difluoro-1-phenylethanol in polymerization and other synthetic processes (Souverain et al., 1980).

Molecular Structure Studies

Investigations into the conformations of 2-phenylethanol and its hydrated complexes provide valuable information on the structural properties of 2,2-Difluoro-1-phenylethanol. These studies, using techniques like UV-UV holeburning and IR-UV ion-dip spectroscopy, enhance our understanding of the molecular behavior and potential applications of 2,2-Difluoro-1-phenylethanol in various scientific fields (Mons et al., 1999).

Enantioselective Separation

A study on a homochiral microporous hydrogen-bonded organic framework demonstrates the potential of 2,2-Difluoro-1-phenylethanol in enantioselective separation processes. This research highlights the ability to achieve high enantioselective separation of chiral secondary alcohols, an area of significant interest in pharmaceutical and chemical research (Li et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433092 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-phenylethanol | |

CAS RN |

345-64-2 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)